[1,3]Oxazolo[3,2-a]benzimidazole
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Overview
Description
[1,3]Oxazolo[3,2-a]benzimidazole is a heterocyclic compound that features a fused ring system combining an oxazole ring and a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Oxazolo[3,2-a]benzimidazole typically involves the reaction of 2-aminobenzimidazole with 4-hydroxy-2-alkynenitriles. This reaction can be carried out in ethanol under reflux conditions to yield 2-amino-4-(1’-hydroxyalkyl)pyrimido[1,2-a]benzimidazoles. Alternatively, the reaction can be conducted in dimethylformamide at 155°C to produce (2,2-dialkyl-2,3-dihydro-oxazolo[3,2-a]benzimidazolylidene)ethanenitriles .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[1,3]Oxazolo[3,2-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the heterocyclic ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce reduced derivatives, and substitution reactions can introduce various functional groups onto the heterocyclic ring.
Scientific Research Applications
Chemistry
In chemistry, [1,3]Oxazolo[3,2-a]benzimidazole is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise in the development of new pharmaceuticals. Its structural features make it a candidate for drug design, particularly in targeting specific enzymes and receptors involved in various diseases .
Medicine
In medicine, derivatives of this compound have been investigated for their potential therapeutic effects. These include antiviral, antibacterial, and anticancer activities, making it a valuable scaffold for drug discovery .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as improved thermal stability and electronic characteristics. This makes it relevant in the fields of materials science and nanotechnology .
Mechanism of Action
The mechanism of action of [1,3]Oxazolo[3,2-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share structural similarities with [1,3]Oxazolo[3,2-a]benzimidazole and have been studied for their biological activities.
Benzoxazoles: Another class of heterocyclic compounds with similar structural features and applications in medicinal chemistry.
Benzimidazoles: The parent structure of this compound, known for its wide range of biological activities.
Uniqueness
The uniqueness of this compound lies in its fused ring system, which combines the properties of both oxazole and benzimidazole rings.
Biological Activity
The compound [1,3]oxazolo[3,2-a]benzimidazole is a member of a class of heterocyclic compounds that has garnered significant attention due to its diverse biological activities. This article aims to compile and analyze the existing literature regarding the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a fused oxazole and benzimidazole ring system, which contributes to its unique chemical properties. The structure can be represented as follows:
This compound exhibits a planar configuration that enhances its interaction with biological targets.
Antimicrobial Activity
Research has shown that derivatives of oxazolo[3,2-a]benzimidazole exhibit antibacterial and antifungal properties. A study by Lubna Swellmeen highlighted that oxazole derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Oxazolo[3,2-a]benzimidazole Derivatives
Compound | Target Organism | Activity | Reference |
---|---|---|---|
1 | Staphylococcus aureus | Strong | |
2 | Escherichia coli | Moderate | |
3 | Candida albicans | Significant |
Anticancer Activity
Several studies have investigated the anticancer potential of this compound derivatives. In particular, compounds have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For example, research indicates that certain derivatives can inhibit the proliferation of melanoma cells by inducing reactive oxygen species (ROS) production and subsequent DNA damage .
Case Study: Mechanism of Action
In one study, a specific derivative was found to sensitize human melanoma A375 cells to radiation therapy. The mechanism involved the formation of ROS leading to DNA strand breaks and activation of p53 pathways, ultimately resulting in apoptosis .
Antiviral Activity
Recent investigations have also explored the antiviral properties of oxazolo[3,2-a]benzimidazoles. New derivatives have been synthesized as non-nucleoside reverse transcriptase inhibitors for HIV-1, demonstrating promising results in inhibiting viral replication .
Table 2: Antiviral Efficacy of Oxazolo[3,2-a]benzimidazole Derivatives
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various substituents on the ring structure. Studies indicate that modifications in the oxazole or benzimidazole moieties can significantly enhance or reduce biological activity. For instance, the introduction of electron-withdrawing groups has been associated with increased antibacterial potency.
Properties
CAS No. |
55209-86-4 |
---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
[1,3]oxazolo[3,2-a]benzimidazole |
InChI |
InChI=1S/C9H6N2O/c1-2-4-8-7(3-1)10-9-11(8)5-6-12-9/h1-6H |
InChI Key |
CBTCKSSVEPNIEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=CO3 |
Origin of Product |
United States |
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